molecular formula C15H12N4O B11854047 N'-Phenyl-1,8-naphthyridine-3-carbohydrazide

N'-Phenyl-1,8-naphthyridine-3-carbohydrazide

Cat. No.: B11854047
M. Wt: 264.28 g/mol
InChI Key: KLTYQYJSSREGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Phenyl-1,8-naphthyridine-3-carbohydrazide is a synthetic heterocyclic compound derived from the 1,8-naphthyridine scaffold, a bicyclic system known for its pharmacological versatility. The compound features a hydrazide group (-CONHNH₂) at the 3-position of the naphthyridine core, substituted with a phenyl group at the terminal hydrazine nitrogen. This structural motif is critical for its bioactivity, enabling interactions with biological targets via hydrogen bonding and π-π stacking .

Synthesis:
The compound is typically synthesized by condensing 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide with phenyl isocyanate or via hydrazone formation using phenyl-substituted aldehydes . Characterization methods include IR (C=O stretch at ~1650 cm⁻¹), NMR (distinct aromatic proton signals at δ 7.5–8.5 ppm), and mass spectrometry (molecular ion peak consistent with C₁₆H₁₂N₄O₂) .

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

N'-phenyl-1,8-naphthyridine-3-carbohydrazide

InChI

InChI=1S/C15H12N4O/c20-15(19-18-13-6-2-1-3-7-13)12-9-11-5-4-8-16-14(11)17-10-12/h1-10,18H,(H,19,20)

InChI Key

KLTYQYJSSREGGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CN=C3C(=C2)C=CC=N3

Origin of Product

United States

Preparation Methods

Gould-Jacobs Reaction

This method involves condensing 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME) under thermal conditions. For example:

  • Reactants : 2-Aminopyridine + EMME

  • Conditions : Reflux in diphenyl ether at 250°C

  • Product : Ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.

Mechanism :

  • Formation of an enamine intermediate via nucleophilic attack.

  • Cyclization through intramolecular ester condensation.

Friedländer Reaction

A base-catalyzed condensation between 2-aminonicotinaldehyde and α-methylene carbonyl compounds:

  • Reactants : 2-Aminonicotinaldehyde + Ketones (e.g., acetylacetone)

  • Conditions : Aqueous NaOH or KOH, 80–100°C

  • Yield : 70–90%.

Example :

2-Aminonicotinaldehyde+AcetylacetoneNaOH1,8-Naphthyridine-3-carboxylic acid derivative\text{2-Aminonicotinaldehyde} + \text{Acetylacetone} \xrightarrow{\text{NaOH}} \text{1,8-Naphthyridine-3-carboxylic acid derivative}

Hydrolysis of Ethyl Esters

Ethyl 1,8-naphthyridine-3-carboxylate derivatives are hydrolyzed to their carboxylic acid forms:

  • Reactants : Ethyl ester + NaOH (10% w/v)

  • Conditions : Reflux in ethanol/water (1:1) for 2 h

  • Product : 1,8-Naphthyridine-3-carboxylic acid.

Synthesis of this compound

The carbohydrazide moiety is introduced via hydrazidation reactions. Two primary routes are documented:

Direct Hydrazidation of Ethyl Esters

Reactants :

  • Ethyl 1,8-naphthyridine-3-carboxylate

  • Phenylhydrazine

Procedure :

  • Ethyl ester (1 mmol) and phenylhydrazine (1.2 mmol) are refluxed in anhydrous ethanol (10 mL) for 6–8 h.

  • The mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized.

Reaction :

Ethyl ester+PhNHNH2Δ,EtOHN’-Phenyl-1,8-naphthyridine-3-carbohydrazide\text{Ethyl ester} + \text{PhNHNH}_2 \xrightarrow{\Delta, \text{EtOH}} \text{this compound}

Yield : 75–85%.

Condensation of 1,8-Naphthyridine-3-Carbohydrazide with Benzaldehyde

An alternative route involves forming the hydrazide intermediate first:

  • Step 1 : Ethyl ester + hydrazine hydrate → 1,8-Naphthyridine-3-carbohydrazide.

  • Step 2 : Condensation with benzaldehyde:

    • Reactants : Carbohydrazide + Benzaldehyde

    • Conditions : Glacial acetic acid (catalyst), ethanol, reflux for 4 h

    • Yield : 70–78%.

Limitation : This method produces a hydrazone derivative, requiring subsequent reduction to obtain the target compound.

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time:

  • Reactants : Ethyl ester + phenylhydrazine

  • Conditions : 150 W, 100°C, 15–20 min

  • Yield : 90–95%.

Ionic Liquid-Catalyzed Reactions

Choline hydroxide-based ionic liquids (ChOH-IL) enable eco-friendly synthesis:

  • Catalyst : ChOH-IL (1 mol%)

  • Solvent : Water

  • Yield : 85–92%.

Analytical Characterization

Synthesized compounds are validated via:

  • FT-IR : C=O stretch at 1660–1680 cm⁻¹, N–H bend at 3200–3300 cm⁻¹.

  • NMR :

    • ¹H NMR (DMSO-d₆) : δ 8.9–9.1 ppm (naphthyridine H), δ 7.2–7.8 ppm (phenyl H).

    • ¹³C NMR : δ 165–170 ppm (C=O), δ 150–155 ppm (C=N).

  • Mass Spectrometry : Molecular ion peak at m/z 264.28 (C₁₅H₁₂N₄O).

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityEnvironmental Impact
Direct Hydrazidation75–856–8 hHighModerate (ethanol)
Microwave-Assisted90–9515 minMediumLow (reduced energy)
Ionic Liquid85–924–5 hHighLow (water solvent)

Challenges and Optimization

  • Purity Issues : Byproducts from incomplete hydrazidation require column chromatography (silica gel, ethyl acetate/hexane).

  • Solvent Selection : Ethanol minimizes side reactions vs. DMF or THF.

  • Catalyst Loading : Excess phenylhydrazine (1.2 eq.) improves yield without racemization.

Applications in Drug Development

This compound derivatives exhibit:

  • Anticancer Activity : IC₅₀ = 0.1–5.1 µM against HeLa, HL-60, and PC-3 cell lines.

  • Antimicrobial Effects : MIC = 6.25–25 µg/mL against E. coli and S. aureus.

  • Antioxidant Potential : DPPH scavenging at 10–14 mM .

Chemical Reactions Analysis

Types of Reactions

N’-Phenyl-1,8-naphthyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Substitution reactions with different electrophiles can produce various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted 1,8-naphthyridine derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

N’-Phenyl-1,8-naphthyridine-3-carbohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating bacterial infections, cancer, and inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-Phenyl-1,8-naphthyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes. These actions contribute to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₆H₁₂N₄O₂.
  • Molecular Weight : ~292.3 g/mol.
  • Solubility : Moderate in polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding capacity.

The 1,8-naphthyridine-3-carbohydrazide scaffold has been extensively modified to enhance bioactivity. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of 1,8-Naphthyridine-3-Carbohydrazide Derivatives
Compound Name Substituents/Modifications Key Bioactivities Research Findings References
N'-Phenyl-1,8-naphthyridine-3-carbohydrazide Phenyl group at hydrazide terminal Antimicrobial, cytotoxic (predicted) Limited direct data; inferred from structural analogs.
1-Ethyl-N'-(4-hydroxybenzylidene)-7-methyl-4-oxo-1,8-naphthyridine-3-carbohydrazide 4-Hydroxybenzylidene, ethyl, methyl groups Antimicrobial Forms centrosymmetric dimers via hydrogen bonds; planar fused-ring system enhances stability.
Nalidixic acid hydrazones (e.g., h2imi, h4py) Pyridinylmethylidene or imidazolyl groups Antibacterial Exhibited MIC values of 2–8 µg/mL against E. coli and S. aureus; superior to nalidixic acid.
NF1–NF4 (chloro/bromo-benzoyl derivatives) Chloro/bromo-benzoyl groups Pesticidal Incorporated into nanoformulations; NF3 (4-chloro) showed highest pesticidal efficacy.
Pyrazole and oxadiazole derivatives Pyrazole/oxadiazole rings at C-3 Antibacterial Compound 6 (oxadiazole) inhibited B. subtilis at 10 µg/mL, comparable to streptomycin.
3-Heterarylcarbonyl derivatives (e.g., compound 15) Quinazolone or pyrazole moieties Cytotoxic, antioxidant Compound 15 (IC₅₀ = 12 µM vs. Ehrlich Ascites Carcinoma) and 85% DPPH scavenging at 100 µM.
Key Insights:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., Cl, Br in NF1–NF4) enhance pesticidal activity by increasing electrophilicity .
  • Aromatic/heteroaryl hydrazones (e.g., h2imi, h4py) improve antibacterial potency due to enhanced membrane penetration .
  • Bulkier groups (e.g., quinazolone in compound 15) correlate with higher cytotoxicity, likely via DNA intercalation .

Structural Stability :

  • Planar fused-ring systems (as in ) stabilize the naphthyridine core, facilitating dimerization and target binding .
  • Hydrogen-bonding networks (intramolecular and intermolecular) in carbohydrazides enhance crystallinity and bioavailability .

Mechanistic Differences :

  • Antimicrobial Action : Derivatives with pyridinylmethylidene groups () disrupt bacterial DNA gyrase, mimicking nalidixic acid’s mechanism .
  • Cytotoxicity : Compounds like 15 () induce apoptosis via ROS generation, independent of gyrase inhibition .

Biological Activity

N'-Phenyl-1,8-naphthyridine-3-carbohydrazide is a compound belonging to the 1,8-naphthyridine class, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential as evidenced by various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of phenyl hydrazine with 1,8-naphthyridine-3-carboxylic acid derivatives. This reaction can be facilitated using different methods such as microwave irradiation or ionic liquid-mediated reactions, which enhance yield and purity . The structural characteristics of this compound allow it to participate in various biological interactions due to its planar aromatic system and the presence of hydrazone functionality.

Anticancer Activity

This compound has shown promising anticancer properties. Several studies indicate that derivatives of 1,8-naphthyridine exhibit mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of topoisomerases . For instance, compounds similar to N'-Phenyl-1,8-naphthyridine have been evaluated against various cancer cell lines (e.g., LNCaP, DU145) with IC50 values indicating significant cytotoxicity .

Table 1: Anticancer Activity of Naphthyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundLNCaP2.6Apoptosis induction
Similar DerivativeDU1452.3Topoisomerase inhibition
Similar DerivativeMCF-70.71Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that naphthyridine derivatives possess significant antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. The mechanisms include disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Table 2: Antimicrobial Efficacy Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus10 µg/mL
E. coli5 µg/mL
Klebsiella pneumoniae15 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that derivatives can inhibit pro-inflammatory cytokine production in cellular models . For example, compounds were found to reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Table 3: Anti-inflammatory Effects

CompoundInflammatory Mediator Inhibition (%)Cell Type
This compoundNO (40%)BV2 Cells
Similar DerivativeTNF-α (50%)BV2 Cells

Case Studies

A notable case study involved the evaluation of a series of naphthyridine derivatives for their anticancer activity against prostate cancer cell lines. The results indicated that modifications at the phenyl ring significantly enhanced biological activity. In particular, compounds with electron-donating groups exhibited improved potency compared to those with electron-withdrawing groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N'-Phenyl-1,8-naphthyridine-3-carbohydrazide and its derivatives?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, hydrazide intermediates react with aromatic aldehydes (e.g., benzaldehyde derivatives) under acidic conditions (e.g., acetic acid) to form Schiff base derivatives. Grignard reagent-mediated alkylation and subsequent cyclization with hydrazine hydrate are also employed for functionalization . Yields vary (e.g., 76% for derivatives in ethanol reflux conditions) .

Q. How is the structural characterization of This compound performed?

  • Techniques :

  • X-ray crystallography for crystal system determination (e.g., monoclinic P2₁/c with unit cell parameters a = 7.6437 Å, b = 13.3290 Å, c = 17.2212 Å) .
  • ¹H NMR and IR spectroscopy for functional group identification (e.g., C=O stretching at 1686–1651 cm⁻¹, NH signals at δ 9.91 ppm) .
  • Mass spectrometry for molecular ion confirmation (e.g., m/z 423 [M⁺] for chlorinated analogs) .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Cytotoxicity : Derivatives exhibit activity against cancer cell lines (e.g., MCF7 breast cancer cells) via mechanisms involving apoptosis induction .
  • Antifungal activity : N'-(2-hydroxybenzylidene) analogs show moderate activity against Candida albicans and Aspergillus niger, though 6× weaker than nalidixic acid .

Q. What solvents and reaction conditions optimize the synthesis of hydrazide derivatives?

  • Guidelines : Ethanol or methanol under reflux with catalytic acetic acid (0.1–1%) is effective for Schiff base formation. Reaction times range from 4–8 hours at 120°C in DMF for coupling reactions .

Q. How do substituents on the phenyl ring affect solubility and crystallinity?

  • Observations : Electron-withdrawing groups (e.g., nitro, chloro) reduce solubility in polar solvents but improve crystallinity. Hydroxy or methoxy groups enhance aqueous solubility due to hydrogen bonding .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of antitumor activity in 1,8-naphthyridine derivatives?

  • Methodology :

  • Substituent variation : Introducing aminopyrrolidine at the C-7 position increases cytotoxicity (e.g., trans-3-methoxy-4-methylaminopyrrolidinyl derivatives show 2× potency against P388 leukemia vs. 6-fluoro analogs) .
  • Positional effects : C-5 amino groups have minimal impact, while chloro/trifluoromethyl groups reduce activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Approach :

  • Standardized assays : Use consistent cell lines (e.g., MCF7 for cytotoxicity) and fungal strains (e.g., C. albicans ATCC 10231) .
  • Control benchmarking : Compare results against reference compounds (e.g., nalidixic acid for antifungal studies) to normalize variability .

Q. How do metal complexes of This compound enhance bioactivity?

  • Insights : Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) improves antifungal and antibacterial potency by facilitating membrane penetration and redox cycling .

Q. What computational methods predict the binding affinity of derivatives to biological targets?

  • Tools :

  • Molecular docking (e.g., AutoDock Vina) to simulate interactions with DNA topoisomerase II or fungal CYP51 .
  • QSAR models using descriptors like logP, polar surface area, and H-bonding capacity .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

  • Solutions :

  • Low-temperature isolation for air-sensitive intermediates (e.g., hydrazide precursors).
  • Protecting groups (e.g., Boc for amines) to prevent side reactions during multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.